molecular formula C8H10N4 B11920238 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B11920238
M. Wt: 162.19 g/mol
InChI Key: YHMZOOLRFCGOER-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring fused to a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction is carried out in water, and the mixture is heated for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different hydrogenated forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce hydrogenated imidazole compounds.

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system allows for diverse reactivity and potential therapeutic applications, setting it apart from other imidazopyridines .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h10H,1-2,4-5H2,(H,11,12)

InChI Key

YHMZOOLRFCGOER-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)CC#N

Origin of Product

United States

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